3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one
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Overview
Description
3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives These compounds are known for their diverse biological activities and are often found in various natural products The structure of this compound consists of an indolin-2-one core substituted with a 4-hydroxy-3-methoxybenzyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one can be achieved through several synthetic routes. One common method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides a wide variety of 3-hydroxyindolin-2-ones in good yields. Another approach involves the catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyindolin-2-ones.
Scientific Research Applications
3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating various diseases due to its biological activities.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways such as the Akt, MAPK, and NF-κB pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: This compound is prepared via a catalyst-free Henry reaction and exhibits similar biological activities.
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity, this compound inhibits the production of nitric oxide and pro-inflammatory cytokines.
Uniqueness
3-(4-Hydroxy-3-methoxybenzyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxy and methoxy groups on the benzyl moiety contributes to its unique properties compared to other indolin-2-one derivatives.
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-7,9,12,18H,8H2,1H3,(H,17,19) |
InChI Key |
IMVRROIQNCZQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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